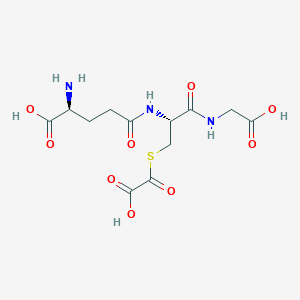
S-Oxalylglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Oxalylglutathione: is a compound that belongs to the class of S-oxalins, which are monothiolesters of oxalic acid. These compounds are known to be ubiquitous mammalian metabolites and have been studied for their role in various biological processes, including cell proliferation inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-oxalylglutathione typically involves the reaction of glutathione with oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: S-oxalylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions where the oxalyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glutathione derivatives.
Scientific Research Applications
Chemistry: S-oxalylglutathione is used as a substrate in enzymatic studies, particularly involving gamma-glutamyltransferase .
Biology: It has been studied for its role in inhibiting lymphocyte proliferation and interleukin-2 production, making it a potential candidate for immunosuppressive therapies .
Medicine: Research has shown that this compound can inhibit DNA synthesis in lymphocytes, suggesting its potential use in cancer treatment .
Industry: In industrial applications, this compound is used in the synthesis of various biochemical reagents and as a stabilizer in certain formulations .
Mechanism of Action
S-oxalylglutathione exerts its effects primarily through the inhibition of gamma-glutamyltransferase, an enzyme involved in glutathione metabolism. This inhibition leads to a decrease in the production of interleukin-2 and subsequent inhibition of lymphocyte proliferation . The transfer of oxalyl groups to protein thiols is a key mechanism in its action .
Comparison with Similar Compounds
N-acetyl-S-oxalylcysteamine: Similar in structure and function, also inhibits lymphocyte proliferation.
S-octylglutathione: Another glutathione derivative with different chain length.
S-hexylglutathione: Similar to S-octylglutathione but with a shorter chain.
Uniqueness: S-oxalylglutathione is unique due to its specific inhibition of gamma-glutamyltransferase and its role in modulating immune responses. Its ability to inhibit interleukin-2 production and lymphocyte proliferation sets it apart from other similar compounds .
Properties
CAS No. |
21931-48-6 |
|---|---|
Molecular Formula |
C12H17N3O9S |
Molecular Weight |
379.35 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-oxalosulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17N3O9S/c13-5(10(20)21)1-2-7(16)15-6(4-25-12(24)11(22)23)9(19)14-3-8(17)18/h5-6H,1-4,13H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)(H,22,23)/t5-,6-/m0/s1 |
InChI Key |
AXZVUSIRPQJBLP-WDSKDSINSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(=O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSC(=O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















